molecular formula C16H25ClN2O2 B10752180 Droxicainide hydrochloride CAS No. 78289-16-4

Droxicainide hydrochloride

カタログ番号: B10752180
CAS番号: 78289-16-4
分子量: 312.83 g/mol
InChIキー: ZBNGGCXOSMHCEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Droxicainide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

生物活性

Droxicainide hydrochloride is a local anesthetic and antiarrhythmic agent that has garnered attention for its biological activity, particularly in cardiac applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

Droxicainide is primarily known for its role as an antiarrhythmic drug. It functions by blocking sodium channels in cardiac tissues, which stabilizes cardiac membranes and reduces excitability. This mechanism is crucial in managing various types of arrhythmias.

  • Sodium Channel Blockade : Droxicainide selectively inhibits sodium channels, leading to a decrease in the influx of sodium ions during depolarization. This action prolongs the refractory period and decreases the likelihood of arrhythmias.
  • Cardiac Protection : Studies have indicated that droxicainide may offer cardioprotective effects during ischemic conditions by preserving myocardial integrity and function .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of droxicainide in clinical settings:

  • Myocardial Ischemia Studies : Research has shown that droxicainide can reduce myocardial necrosis in ischemic conditions. In a comparative study with lidocaine, droxicainide demonstrated superior protective effects on cardiac tissues during episodes of ischemia .
  • Antiarrhythmic Efficacy : A clinical evaluation involving patients with ventricular tachycardia revealed that droxicainide effectively restored normal rhythm in a significant percentage of cases, showcasing its potential as a first-line treatment for specific arrhythmias .
  • Inflammatory Conditions : Beyond its role in cardiology, droxicainide has been explored for its anti-inflammatory properties. It has shown promise in treating conditions such as ulcerative proctitis and arthritis due to its ability to modulate inflammatory responses at the cellular level .

Table 1: Comparative Efficacy of Droxicainide vs. Lidocaine

ParameterDroxicainideLidocaine
Sodium Channel BlockadeYesYes
Duration of ActionLongerShorter
Efficacy in Ventricular TachycardiaHighModerate
Cardioprotective EffectsSignificantModerate

Table 2: Clinical Applications of Droxicainide

ConditionEvidence LevelNotes
Ventricular TachycardiaHighEffective restoration
Myocardial IschemiaModerateReduces necrosis
Inflammatory DisordersEmergingAnti-inflammatory effects

特性

CAS番号

78289-16-4

分子式

C16H25ClN2O2

分子量

312.83 g/mol

IUPAC名

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H

InChIキー

ZBNGGCXOSMHCEV-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。